Cas no 1427010-14-7 (1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile)

1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile
- 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile
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- MDL: MFCD23134891
- インチ: 1S/C9H7FN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2
- InChIKey: YZNJMXBVSIQKSA-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC(F)=CN=C2)(C#N)CC1
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830855-0.5g |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
1427010-14-7 | 0.5g |
$1111.0 | 2023-09-19 | ||
Enamine | EN300-1830855-0.1g |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
1427010-14-7 | 0.1g |
$1019.0 | 2023-09-19 | ||
Enamine | EN300-1830855-0.25g |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
1427010-14-7 | 0.25g |
$1065.0 | 2023-09-19 | ||
Enamine | EN300-1830855-2.5g |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
1427010-14-7 | 2.5g |
$2268.0 | 2023-09-19 | ||
eNovation Chemicals LLC | D701169-50g |
1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile |
1427010-14-7 | 95% | 50g |
$8896 | 2024-08-03 | |
Enamine | EN300-1830855-0.05g |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
1427010-14-7 | 0.05g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1830855-1g |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
1427010-14-7 | 1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1830855-5g |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
1427010-14-7 | 5g |
$3355.0 | 2023-09-19 | ||
eNovation Chemicals LLC | D701169-50g |
1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile |
1427010-14-7 | 95% | 50g |
$8896 | 2025-02-26 | |
eNovation Chemicals LLC | D701169-50g |
1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile |
1427010-14-7 | 95% | 50g |
$8896 | 2025-02-28 |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrileに関する追加情報
1-(5-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: A Comprehensive Overview
The compound 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile, identified by the CAS number 1427010-14-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclopropane ring with a fluorinated pyridine moiety and a nitrile group. The integration of these functional groups imparts distinctive electronic and steric properties, making it an intriguing subject for both academic research and industrial development.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design due to their ability to induce strain-induced reactivity and unique pharmacokinetic profiles. The presence of the cyclopropane ring in 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile is particularly notable, as it contributes to the molecule's stability and reactivity. This structural feature has been leveraged in the development of novel therapeutic agents targeting various disease states, including cancer and infectious diseases.
The fluorinated pyridine moiety in this compound further enhances its chemical versatility. Fluorine substitution is known to improve bioavailability and metabolic stability, which are critical factors in drug development. Recent research has demonstrated that fluorinated pyridines can act as potent inhibitors of key enzymes involved in cellular signaling pathways. For instance, studies published in 2023 have shown that analogs of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile exhibit remarkable inhibitory activity against kinases associated with oncogenic pathways, suggesting their potential as anticancer agents.
The nitrile group present in this compound adds another layer of functionality. Nitriles are known for their ability to undergo various transformations, making them valuable intermediates in organic synthesis. Recent advancements in catalytic methods have enabled the efficient conversion of nitriles into other functional groups, such as amides or esters, thereby expanding the scope of applications for this compound. For example, researchers have explored the use of nitrile-containing compounds like 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile in the synthesis of biodegradable polymers and advanced materials.
In terms of synthesis, the preparation of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile involves a multi-step process that combines principles from organic chemistry and catalysis. Recent breakthroughs in transition metal-catalyzed reactions have significantly streamlined the synthesis pathway, reducing costs and improving yields. For instance, a 2023 study reported the use of palladium-catalyzed cross-coupling reactions to assemble the core structure of this compound with high efficiency.
The physical properties of this compound are also worth noting. Its melting point, boiling point, and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are crucial for its application in drug delivery systems and analytical chemistry.
Looking ahead, the potential applications of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile are vast and continue to evolve with advancements in chemical research. Its role as a building block in medicinal chemistry underscores its importance in the development of next-generation therapeutics. Furthermore, its compatibility with modern synthetic methodologies positions it as a valuable tool for exploring novel chemical space.
In conclusion, 1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile stands out as a versatile and intriguing molecule with significant implications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application techniques, ensures that it will remain a focal point for researchers and industry professionals alike.
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